4-Cyanotetrahydro-4H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

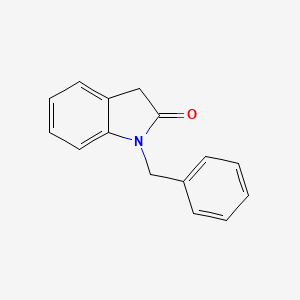

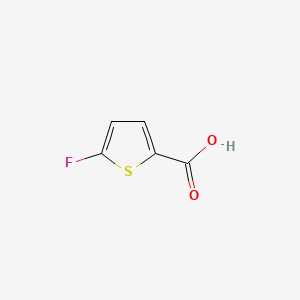

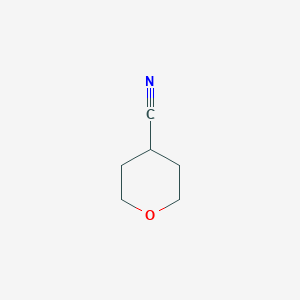

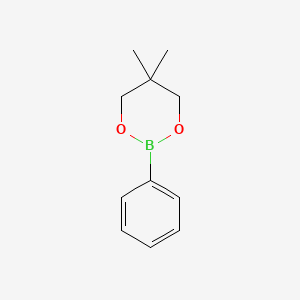

4-Cyanotetrahydro-4H-pyran is a chemical compound with the molecular formula C6H9NO . It is used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water .

Synthesis Analysis

The synthesis of 4H-pyrans, including 4-Cyanotetrahydro-4H-pyran, has been an active area of research in organic chemistry . A simple approach to synthesize new highly substituted 4H-pyran derivatives is described. Efficient Et3N acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .Molecular Structure Analysis

The molecular structure of 4-Cyanotetrahydro-4H-pyran is characterized by a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

4H-pyrans have been synthesized following diverse methodologies . Recent preparations of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .Physical And Chemical Properties Analysis

4-Cyanotetrahydro-4H-pyran is a colorless liquid . It is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .科学的研究の応用

Enantioselective Synthesis of 4H-Pyrans

4H-Pyran units are integral in molecules with substantial biological and pharmaceutical activities. A novel enantioselective synthesis method using a cyclohexyldiamine-based thiourea-tertiary amine bifunctional catalyst has been developed for the formal [3+3] cycloaddition between 2-(1-alkynyl)-2-alken-1-ones and β-keto esters. This method produces polysubstituted 4H-pyrans under mild and eco-friendly conditions, with moderate yields and good enantioselectivities (Zhenting Yue et al., 2016).

Medicinal Chemistry of Dihydropyrano[3,2-b]Pyrans

Dihydropyrano[3,2-b]pyrans, containing fused 4H-pyran rings, play a significant role in medicinal and pharmaceutical chemistry due to their broad range of biological activities. These compounds, along with spiro-pyrano[3,2-b]pyran derivatives, have seen increased application in medicinal chemistry, food industry, cosmetic products, and chemical industry. Extensive synthetic strategies have been developed for these compounds, showcasing their versatility and importance in various fields (Biplob Borah et al., 2021).

Nonlinear Optical Properties

4H-Pyran-4-ylidenes have been identified as strong proaromatic donors for organic nonlinear optical chromophores. Their partial aromatic character contributes to their cyanine-like behavior and optical nonlinearities. This discovery opens new avenues for the use of 4H-pyran derivatives in the development of materials with specific optical properties (R. Andreu et al., 2009).

Eco-Friendly Synthetic Methods

Eco-friendly synthetic methods for 4H-pyran derivatives have been developed, highlighting the importance of green chemistry in the synthesis of biologically relevant compounds. These methods utilize green catalysts and solvents, emphasizing the shift towards more sustainable and environmentally benign approaches in chemical synthesis (G. Brahmachari et al., 2014).

DNA Binding Studies

Research has also explored the binding affinity of 4H-pyran analogs to DNA, providing insights into their potential therapeutic applications. The studies reveal that 4H-pyran derivatives can serve as minor groove binders to DNA, suggesting their utility in the design of novel drug molecules with specific DNA-targeting capabilities (M. Ramana et al., 2016).

Safety And Hazards

4-Cyanotetrahydro-4H-pyran is a combustible material . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

特性

IUPAC Name |

oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZJFTOYCVIYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473405 |

Source

|

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanotetrahydro-4H-pyran | |

CAS RN |

4295-99-2 |

Source

|

| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

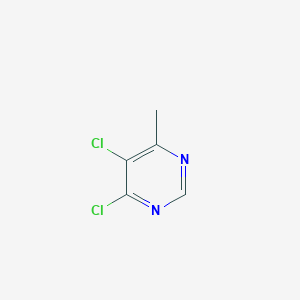

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)